molecular formula C9H15N5O2 B14613381 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine CAS No. 59215-46-2

2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine

Katalognummer: B14613381
CAS-Nummer: 59215-46-2
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: HSVSVRAXWDFERV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazine ring substituted with methoxy groups at the 2 and 4 positions and a piperazinyl group at the 6 position. Its versatility makes it a valuable reagent in organic synthesis and analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-dimethoxy-1,3,5-triazine with piperazine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s utility in various applications .

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine involves its ability to interact with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the piperazinyl group can form coordination complexes with metal ions. These interactions enable the compound to act as a versatile reagent in chemical reactions and analytical techniques .

Vergleich Mit ähnlichen Verbindungen

    2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.

    2,4-Dimethoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a morpholine group instead of a piperazine group.

Uniqueness: 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise derivatization and complexation capabilities.

Eigenschaften

CAS-Nummer

59215-46-2

Molekularformel

C9H15N5O2

Molekulargewicht

225.25 g/mol

IUPAC-Name

2,4-dimethoxy-6-piperazin-1-yl-1,3,5-triazine

InChI

InChI=1S/C9H15N5O2/c1-15-8-11-7(12-9(13-8)16-2)14-5-3-10-4-6-14/h10H,3-6H2,1-2H3

InChI-Schlüssel

HSVSVRAXWDFERV-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=N1)N2CCNCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.